molecular formula C4H4O5 B2431962 (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid CAS No. 2380787-88-0

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid

Cat. No.: B2431962
CAS No.: 2380787-88-0
M. Wt: 132.071
InChI Key: INDZWIZFONXCIY-UWTATZPHSA-N
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Description

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is a chemical compound with a unique structure that includes a dioxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dihydroxyacetone with glyoxylic acid in the presence of a catalyst to form the dioxolane ring. The reaction conditions often include a temperature range of 50-70°C and a pH of around 4-5 to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved may include metabolic or signaling pathways, where the compound modulates the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-Oxo-1,3-dioxolane-4-carboxylic acid: The stereoisomer of the compound with similar chemical properties but different biological activities.

    2-Oxo-1,3-dioxolane-4-carboxylic acid: Lacks the stereochemistry, leading to different reactivity and applications.

Uniqueness

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as its properties can be fine-tuned by modifying its structure.

Properties

IUPAC Name

(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDZWIZFONXCIY-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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